molecular formula C21H34N4O10 B12384420 Ac-LETD-CHO

Ac-LETD-CHO

Cat. No.: B12384420
M. Wt: 502.5 g/mol
InChI Key: USINUJSKVDJANL-ACDVHTNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-LETD-CHO is a synthetic peptide inhibitor known for its specific inhibition of caspase-8, a crucial enzyme in the apoptosis pathway. The compound has the chemical formula C₂₁H₃₄N₄O₁₀ and a molecular weight of 502.52 g/mol . It is widely used in scientific research, particularly in studies related to apoptosis and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-LETD-CHO is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ac-LETD-CHO primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. The aldehyde group in this compound can undergo oxidation to form carboxylic acids .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include smaller peptide fragments from hydrolysis and carboxylic acids from oxidation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-LETD-CHO is unique due to its high specificity for caspase-8, making it a valuable tool for studying the role of this enzyme in apoptosis. Its specificity and potency distinguish it from other caspase inhibitors .

Properties

Molecular Formula

C21H34N4O10

Molecular Weight

502.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1

InChI Key

USINUJSKVDJANL-ACDVHTNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C

Origin of Product

United States

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